![molecular formula C25H16FNO4 B12213413 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate](/img/structure/B12213413.png)
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
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Overview
Description
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that incorporates multiple functional groups, including indole, furan, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan moiety can be introduced through a cyclization reaction involving a suitable precursor . The final step involves esterification with 4-fluorobenzoic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly as an antitumor agent . Research indicates that compounds with indole and furan structures often exhibit notable biological activities, including:
- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. The presence of the indole moiety is particularly associated with antitumor properties.
- Antimicrobial Properties : The unique structure may also confer antimicrobial activity, making it a candidate for developing new antibiotics.
Case Study: Anticancer Activity
One study explored the anticancer efficacy of related indole derivatives against breast cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting that 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate might exhibit similar effects due to its structural analogies.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies can provide insights into:
- Mechanism of Action : Determining how the compound binds to target proteins or enzymes involved in disease pathways.
- Selectivity : Evaluating whether the compound selectively targets cancerous cells over healthy cells.
Material Science Applications
In addition to medicinal applications, the compound's unique structural features suggest potential uses in materials science:
- Organic Electronics : Compounds with furan and indole units are often investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Sensors : The sensitivity of the compound to environmental changes could allow for its use in chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural characteristics, including an indole moiety and a benzo[3,4-b]furan framework, suggest significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Indole moiety : Known for diverse biological activities.
- Furan ring : Often associated with antioxidant properties.
- Fluorobenzoate group : Enhances lipophilicity and biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Several studies have demonstrated the anticancer potential of indole derivatives. The mechanism of action often involves:
- Inhibition of tubulin polymerization : Leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of signaling pathways : Such as the PI3K/Akt and MAPK pathways.
For instance, a study reported that related indole compounds significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The compound may exhibit:
- Bactericidal effects : Against Gram-positive and Gram-negative bacteria.
- Antifungal activity : Effective against specific fungal strains.
Research has shown that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antiviral Effects
Indoles have been investigated for their antiviral properties. The proposed mechanisms include:
- Inhibition of viral replication : By targeting viral enzymes.
- Interference with viral entry into host cells .
Studies suggest that certain indole derivatives can effectively inhibit the replication of viruses such as HIV and influenza .
Case Studies
- Antitumor Activity in Mice
- Antimicrobial Testing
- In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole structure allows binding to serotonin receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Inhibiting enzymes involved in cancer cell proliferation or microbial metabolism.
Properties
Molecular Formula |
C25H16FNO4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+ |
InChI Key |
NEKUHJFLOHGJHK-FSJBWODESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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